molecular formula C13H13FN4OS B11040736 [1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL](morpholino)methanethione

[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YL](morpholino)methanethione

Cat. No.: B11040736
M. Wt: 292.33 g/mol
InChI Key: NSIFUAKQBSTZGI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YLmethanethione: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group, a triazole ring, and a morpholino group attached to a methanethione moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YLmethanethione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

    Attachment of the Morpholino Group: The morpholino group can be attached via a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

    Formation of the Methanethione Moiety: The methanethione moiety can be introduced through a thiolation reaction, where a thiol group is added to the methylene carbon.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methanethione moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, where the triazole ring or the fluorophenyl group can be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atom in the fluorophenyl group can be substituted with other nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, and electrophiles such as alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and fluorophenyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, where the triazole ring can coordinate to metal centers and enhance catalytic activity.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, where the unique structure can impart desirable properties.

Biology:

    Antimicrobial Agents: The compound can be explored as a potential antimicrobial agent, where the triazole ring can interact with microbial enzymes and inhibit their activity.

    Enzyme Inhibition: The compound can be used as an enzyme inhibitor, where the triazole ring can bind to the active site of enzymes and inhibit their function.

Medicine:

    Drug Development: The compound can be used as a lead compound in drug development, where its unique structure can be optimized for therapeutic activity against various diseases.

    Diagnostics: The compound can be used in diagnostic assays, where its unique structure can be used to detect specific biomolecules.

Industry:

    Chemical Synthesis: The compound can be used as a building block in chemical synthesis, where its unique structure can be used to synthesize complex molecules.

    Material Manufacturing: The compound can be used in the manufacturing of advanced materials, where its unique structure can impart desirable properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YLmethanethione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes and inhibit their activity, while the fluorophenyl group can interact with hydrophobic pockets in proteins. The morpholino group can enhance the solubility and bioavailability of the compound, while the methanethione moiety can participate in redox reactions and modulate the activity of the compound.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-YLmethanethione lies in its combination of a triazole ring, fluorophenyl group, morpholino group, and methanethione moiety. This unique structure imparts a combination of properties such as enzyme inhibition, redox activity, and enhanced solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H13FN4OS

Molecular Weight

292.33 g/mol

IUPAC Name

[1-(4-fluorophenyl)triazol-4-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C13H13FN4OS/c14-10-1-3-11(4-2-10)18-9-12(15-16-18)13(20)17-5-7-19-8-6-17/h1-4,9H,5-8H2

InChI Key

NSIFUAKQBSTZGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CN(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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